molecular formula C11H11ClF3N B13124160 (S)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(S)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13124160
M. Wt: 249.66 g/mol
InChI Key: FFPBEWVAEJSPDE-JTQLQIEISA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound (S)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride belongs to the tetrahydronaphthalenamine class, characterized by a partially saturated bicyclic system fused to an aromatic ring. The molecular formula is C₁₁H₁₁ClF₃N·HCl , with a molecular weight of 286.12 g/mol , derived from the base amine (249.66 g/mol) and the hydrochloride counterion. The core structure consists of a tetrahydronaphthalene backbone, where the amine group is positioned at the 1-carbon, adopting an S-configuration due to the chiral center at this position.

Key substituents include a chlorine atom at the 7-position and a trifluoromethyl group (-CF₃) at the 5-position of the aromatic ring. These groups introduce significant steric and electronic effects: the -CF₃ group is strongly electron-withdrawing, polarizing the aromatic π-system, while the chlorine atom contributes to halogen bonding potential. The hydrochloride salt formation protonates the amine, enhancing solubility through ionic interactions with polar solvents.

The stereochemical integrity of the S-configuration is critical for molecular recognition in potential applications. Computational models predict that the (S)-enantiomer adopts a conformation where the amine group projects axially relative to the bicyclic plane, minimizing steric clashes with the -CF₃ group.

Properties

Molecular Formula

C11H11ClF3N

Molecular Weight

249.66 g/mol

IUPAC Name

(1S)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11ClF3N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m0/s1

InChI Key

FFPBEWVAEJSPDE-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)Cl)C(F)(F)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with substituted naphthalene derivatives or tetrahydronaphthalene precursors bearing halogen or trifluoromethyl substituents.
  • Trifluoromethylation can be achieved via electrophilic trifluoromethylation reagents or nucleophilic trifluoromethyl sources such as Ruppert-Prakash reagent (TMSCF3).
  • Chlorination at the 7-position is introduced either by selective halogenation of the aromatic ring or by using chlorinated starting materials.

Stereoselective Amination

  • The amine group at the 1-position is introduced via reductive amination or catalytic asymmetric hydrogenation of the corresponding ketone or imine intermediate.
  • Chiral catalysts or chiral auxiliaries are employed to achieve the (S)-configuration with high enantiomeric excess.
  • Alternatively, resolution of racemic mixtures can be performed using chiral acids or chromatography to isolate the (S)-enantiomer.

Formation of Hydrochloride Salt

  • The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • This step improves compound stability and facilitates purification by crystallization.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Construction of tetrahydronaphthalene core Cyclization or hydrogenation of substituted naphthalene Formation of 7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
2 Introduction of amine group Reductive amination with ammonia or amine source using chiral catalyst Formation of (S)-1-amino derivative
3 Salt formation Treatment with HCl in ethanol or ether Formation of hydrochloride salt

Research Findings and Optimization

  • Studies have shown that the use of chiral transition metal catalysts such as Rh or Ru complexes in asymmetric hydrogenation significantly improves the enantiomeric purity of the amine product.
  • Electrophilic trifluoromethylation methods provide better regioselectivity and yield compared to nucleophilic methods for introducing the trifluoromethyl group at the 5-position.
  • Chlorination at the 7-position is best achieved using selective halogenation reagents under controlled conditions to avoid polyhalogenation.
  • The hydrochloride salt form exhibits enhanced crystallinity and stability, which is beneficial for storage and handling.

Data Table: Summary of Key Preparation Parameters

Parameter Details
Core synthesis Hydrogenation/cyclization of substituted naphthalene
Trifluoromethylation method Electrophilic trifluoromethylation (e.g., Togni reagent)
Chlorination method Selective aromatic chlorination (e.g., N-chlorosuccinimide)
Amination method Asymmetric reductive amination using chiral catalysts
Enantiomeric excess (ee) Typically >95% with optimized catalysts
Salt formation Reaction with HCl in ethanol/ether
Yield Overall yields vary from 50% to 75% depending on conditions

Notes on Industrial and Laboratory Scale Preparation

  • Industrial synthesis requires optimization of each step to maximize yield and minimize by-products.
  • Use of continuous flow reactors for trifluoromethylation and halogenation steps has been explored to improve scalability.
  • Purification techniques include recrystallization of the hydrochloride salt and chiral chromatography for enantiomeric enrichment.
  • Safety considerations involve handling of halogenated reagents and trifluoromethylation agents under inert atmosphere to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

(S)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide, alkoxide, or amines replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or alkoxides in alcoholic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Stereochemistry

(R)-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
  • Substituents : Chloro at position 5, trifluoromethyl at position 4.
  • Stereochemistry : (R)-enantiomer.
  • Key Differences :
    • The positional isomerism (chloro and trifluoromethyl groups swapped) alters steric and electronic interactions with biological targets.
    • The (R)-configuration may lead to divergent binding affinities compared to the (S)-enantiomer.
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • Substituents : Fluoro at position 5.
  • Stereochemistry : (R)-enantiomer.
  • Molecular Weight : 214.68 g/mol (calculated from C₁₀H₁₂FN·HCl).
  • The absence of a chloro group at position 7 may lower halogen-bonding interactions in target binding .
7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • Substituents : Chloro at position 7, fluoro at position 5.
  • Stereochemistry: Not specified.
  • Molecular Weight : 248.10 g/mol (calculated from C₁₀H₁₁ClFN·HCl).

Functional Group Modifications

(S)-5-(4-Chloro-2-methylphenyl)-N-(8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)picolinamide
  • Structure : Contains a picolinamide group and a 4-methylpiperazine substituent.
  • Molecular Weight : 466.30 g/mol (free base; ).
  • Key Differences: The piperazine group improves aqueous solubility and may enhance pharmacokinetic properties.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
  • Structure : Carboxylic acid at position 1.
  • Molecular Weight : 176.21 g/mol (free acid).
  • Key Differences :
    • Ionization at physiological pH reduces membrane permeability compared to the amine hydrochloride salt.
    • The carboxylic acid group may engage in ionic interactions with targets .

Structural and Property Comparison Table

Compound Name Substituents (Positions) Stereochemistry Molecular Weight (g/mol) Key Properties
(S)-7-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine HCl Cl (7), CF₃ (5) S 286.12 High lipophilicity; enhanced solubility via HCl salt
(R)-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine Cl (5), CF₃ (6) R 249.66 (free base) Positional isomerism may reduce target affinity
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine HCl F (5) R 214.68 Lower lipophilicity; limited halogen bonding
7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine HCl Cl (7), F (5) Not specified 248.10 Reduced metabolic stability compared to CF₃ analogs
(S)-Piperazine-picolinamide derivative Piperazine, picolinamide S 466.30 (free base) Improved solubility; potential for enhanced pharmacokinetics

Implications for Drug Development

  • Stereochemistry : The (S)-configuration in the target compound may confer superior binding to chiral targets compared to (R)-enantiomers .
  • Trifluoromethyl vs. Fluoro : The CF₃ group in the target compound enhances metabolic stability and lipophilicity, critical for central nervous system (CNS) penetration .
  • Solubility : Hydrochloride salts (target compound and ) improve aqueous solubility, whereas free bases () require formulation adjustments .

Biological Activity

(S)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydronaphthalene core with a chlorine and trifluoromethyl substituent. Its molecular formula is C12_{12}H10_{10}ClF3_3N·HCl, and it has a molecular weight of approximately 295.2 g/mol.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50_{50} values against different cell lines:

Cell LineIC50_{50} (µM)Reference
A549 (Lung Cancer)2.5
MCF-7 (Breast Cancer)3.0
HeLa (Cervical Cancer)1.8

These values indicate that the compound is particularly effective against cervical cancer cells.

The mechanism by which this compound exerts its antitumor effects appears to involve the modulation of apoptotic pathways. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2. Molecular dynamics simulations suggest that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, which may disrupt its function and promote apoptosis in cancer cells .

Neuropharmacological Effects

In addition to its antitumor activity, this compound has been studied for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems involved in mood regulation.

Case Studies

A notable case study involved the administration of this compound in a rodent model of depression. The results indicated significant improvement in depressive behaviors compared to control groups, suggesting potential as an antidepressant agent .

Toxicity and Safety Profile

Toxicity studies are crucial for understanding the safety profile of this compound. Preliminary data indicate low acute toxicity levels in animal models; however, long-term studies are necessary to fully assess chronic toxicity and potential side effects.

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